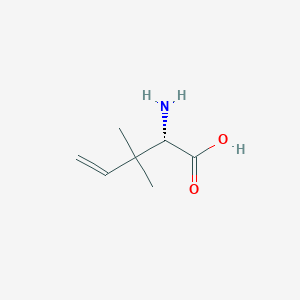
4-Pentenoic acid, 2-amino-3,3-dimethyl-, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentenoic acid, 2-amino-3,3-dimethyl-, (2S)- is a compound with the molecular formula C8H15NO2 It is a derivative of pentenoic acid, characterized by the presence of an amino group and two methyl groups on the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenoic acid, 2-amino-3,3-dimethyl-, (2S)- can be achieved through several methods. One common approach involves the use of starting materials such as 4-pentenoic acid and appropriate amines. The reaction typically requires specific catalysts and conditions to ensure the desired stereochemistry is achieved. For instance, the use of chiral catalysts can help in obtaining the (2S)-enantiomer with high selectivity .
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using natural microorganisms. This method is advantageous as it can produce the compound in large quantities with relatively low cost and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Pentenoic acid, 2-amino-3,3-dimethyl-, (2S)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include oxo derivatives, saturated compounds, and various substituted derivatives.
Scientific Research Applications
4-Pentenoic acid, 2-amino-3,3-dimethyl-, (2S)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 4-Pentenoic acid, 2-amino-3,3-dimethyl-, (2S)- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bond in the pentenoic acid moiety can participate in various chemical reactions, affecting the compound’s overall reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of pentenoic acid, such as:
- 2-Pentenoic acid
- 3-Pentenoic acid
- 4-Pentenoic acid, 2-amino-3-methyl-, (2S,3S)-
Uniqueness
4-Pentenoic acid, 2-amino-3,3-dimethyl-, (2S)- is unique due to the presence of two methyl groups on the third carbon atom, which can significantly influence its chemical properties and reactivity. This structural feature distinguishes it from other pentenoic acid derivatives and can lead to different biological and chemical behaviors .
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(2S)-2-amino-3,3-dimethylpent-4-enoic acid |
InChI |
InChI=1S/C7H13NO2/c1-4-7(2,3)5(8)6(9)10/h4-5H,1,8H2,2-3H3,(H,9,10)/t5-/m1/s1 |
InChI Key |
WRAGCAJADTYGOO-RXMQYKEDSA-N |
Isomeric SMILES |
CC(C)(C=C)[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C)(C=C)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B12281291.png)
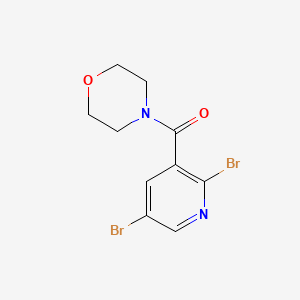

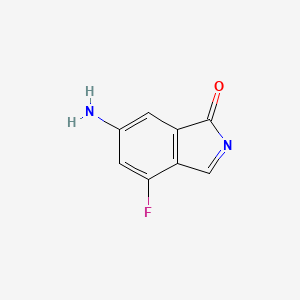
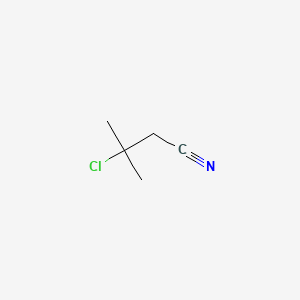
![tert-butyl (1R)-5-benzyl-4-cyano-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12281324.png)

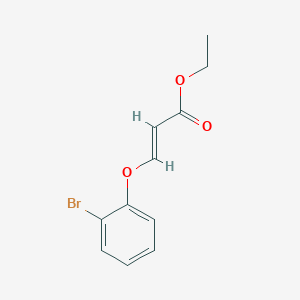

![5-[3-[[3-(Fluorosulfonyl)phenyl]amino]-1,3-dioxopropyl]-2-(hexadecyloxy)benzenesulfonyl fluoride](/img/structure/B12281347.png)


![Ethyl 2-[1-hydroxy-4-methyl-3-[methyl-[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12281358.png)
